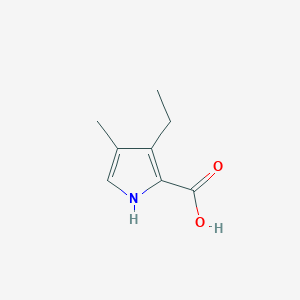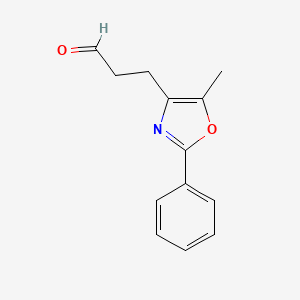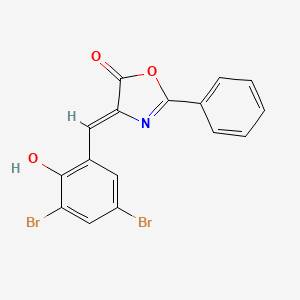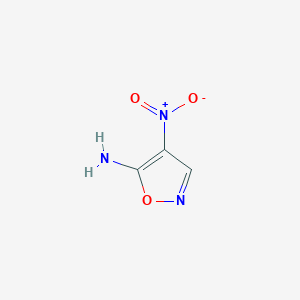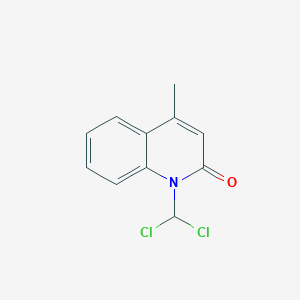
1-(Dichloromethyl)-4-methylquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Dichloromethyl)-4-methylquinolin-2(1H)-one is an organic compound that belongs to the quinoline family. This compound is characterized by the presence of a dichloromethyl group and a methyl group attached to the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dichloromethyl)-4-methylquinolin-2(1H)-one typically involves the chlorination of 4-methylquinolin-2(1H)-one. The reaction is carried out using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then further chlorinated to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
化学反应分析
Types of Reactions: 1-(Dichloromethyl)-4-methylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: 4-methylquinolin-2(1H)-one.
Substitution: Various substituted quinoline derivatives.
科学研究应用
1-(Dichloromethyl)-4-methylquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of quinoline-based therapeutics.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-(Dichloromethyl)-4-methylquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The dichloromethyl group may play a crucial role in enhancing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
相似化合物的比较
4-Methylquinolin-2(1H)-one: Lacks the dichloromethyl group, resulting in different chemical and biological properties.
1-(Chloromethyl)-4-methylquinolin-2(1H)-one: Contains a single chlorine atom, leading to variations in reactivity and applications.
Uniqueness: 1-(Dichloromethyl)-4-methylquinolin-2(1H)-one is unique due to the presence of the dichloromethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C11H9Cl2NO |
|---|---|
分子量 |
242.10 g/mol |
IUPAC 名称 |
1-(dichloromethyl)-4-methylquinolin-2-one |
InChI |
InChI=1S/C11H9Cl2NO/c1-7-6-10(15)14(11(12)13)9-5-3-2-4-8(7)9/h2-6,11H,1H3 |
InChI 键 |
IAWZPSPEFLNVQN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)N(C2=CC=CC=C12)C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


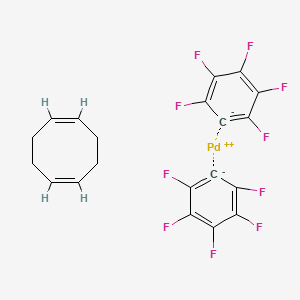
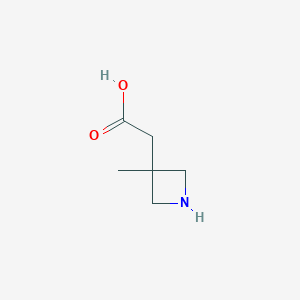
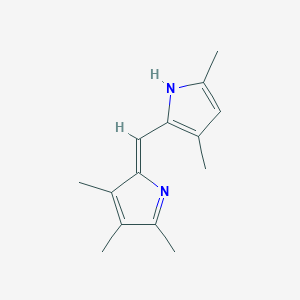
![1-Ethyl-3-propyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12871773.png)
![Di-tert-butyl 1-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate](/img/structure/B12871775.png)
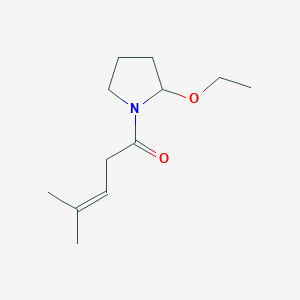
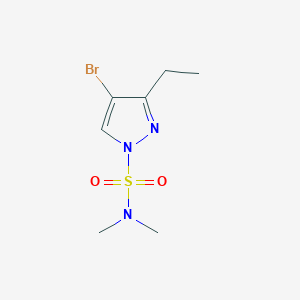
![2-Bromo-5-ethylbenzo[d]oxazole](/img/structure/B12871791.png)
![1-(6-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12871793.png)
